3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate
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Overview
Description
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including a tosyl group, a phenyl group, and a nitrobenzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit a wide range of biological activities . They have been found to be cytotoxic to several human cell lines , and some have been approved for the treatment of different types of cancer .
Mode of Action
It’s known that pyrazole derivatives can interact with various cellular targets, leading to changes in cell function . For instance, some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the tosyl group: The pyrazole intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
Esterification: The final step involves the esterification of the pyrazole derivative with 4-methyl-3-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas in the presence of a palladium catalyst.
Reduction: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: 3-methyl-1-phenyl-4-amino-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate.
Reduction: 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoic acid.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate: Lacks the tosyl group, which may affect its reactivity and biological activity.
4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate: Lacks the phenyl group, which may influence its chemical properties and interactions.
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzoate: Lacks the nitro group, which may alter its biological activity.
Uniqueness
The presence of the tosyl, phenyl, and nitrobenzoate groups in 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-16-9-13-21(14-10-16)35(32,33)23-18(3)26-27(20-7-5-4-6-8-20)24(23)34-25(29)19-12-11-17(2)22(15-19)28(30)31/h4-15H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNTAFBCJQZMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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